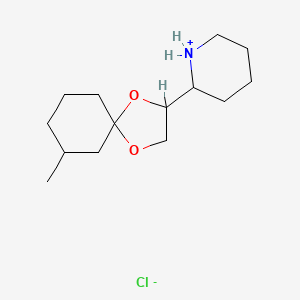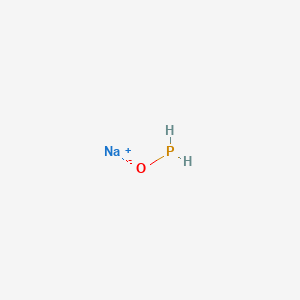
Sodium oxide phosphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium oxide phosphide is a compound that combines sodium, oxygen, and phosphorus It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: Sodium oxide phosphide can be synthesized through various methods. One common approach involves the reaction of sodium with phosphorus in the presence of oxygen. This reaction typically requires high temperatures to facilitate the formation of the compound. Another method involves the reduction of sodium phosphate with a suitable reducing agent, such as hydrogen or carbon, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using high-temperature furnaces. The process may include the direct combination of sodium, phosphorus, and oxygen in a controlled environment to ensure the purity and consistency of the final product. Advanced techniques, such as chemical vapor deposition, may also be employed to produce high-purity this compound for specific applications .
化学反応の分析
Types of Reactions: Sodium oxide phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine. This reaction typically occurs at elevated temperatures and results in the formation of sodium phosphate and other by-products.
Reduction: The compound can be reduced using reducing agents like hydrogen or carbon monoxide. This reaction is often carried out at high temperatures and leads to the formation of elemental phosphorus and sodium oxide.
Major Products Formed: The major products formed from these reactions include sodium phosphate, elemental phosphorus, and various phosphide derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Sodium oxide phosphide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new biomaterials and drug delivery systems.
Medicine: this compound is being investigated for its potential use in medical applications, such as targeted drug delivery and imaging agents.
Industry: The compound is used in the production of advanced materials, including ceramics and semiconductors. .
作用機序
The mechanism of action of sodium oxide phosphide involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a source of phosphorus and sodium ions, which can participate in various redox and substitution reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components and influence biochemical pathways .
類似化合物との比較
Sodium oxide phosphide can be compared with other similar compounds, such as:
Sodium Phosphide (Na3P): Unlike this compound, sodium phosphide is primarily used in the synthesis of other phosphides and as a reducing agent in chemical reactions.
Sodium Phosphate (Na3PO4): Sodium phosphate is widely used in various industrial and biological applications, including as a food additive and in water treatment.
Phosphorus Pentoxide (P4O10): This compound is used as a dehydrating agent and in the synthesis of phosphoric acid. .
特性
CAS番号 |
41480-82-4 |
|---|---|
分子式 |
H2NaOP |
分子量 |
71.979 g/mol |
IUPAC名 |
sodium;phosphinite |
InChI |
InChI=1S/Na.H2OP/c;1-2/h;2H2/q+1;-1 |
InChIキー |
XFFXPOITUGFCPI-UHFFFAOYSA-N |
正規SMILES |
[O-]P.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


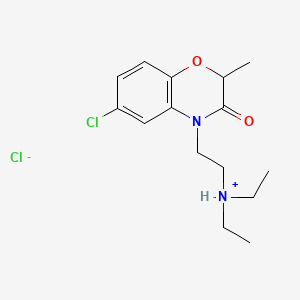
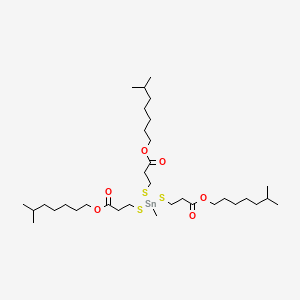
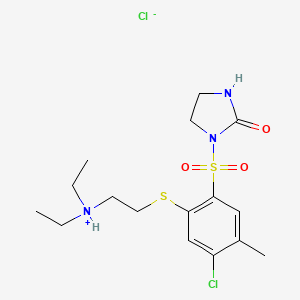
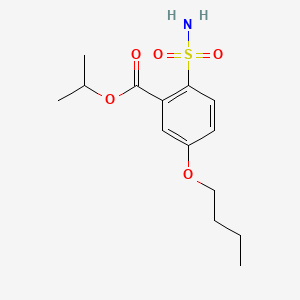
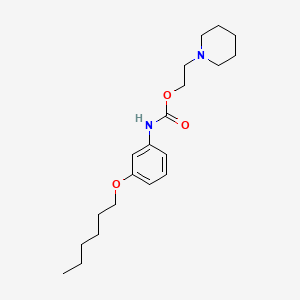
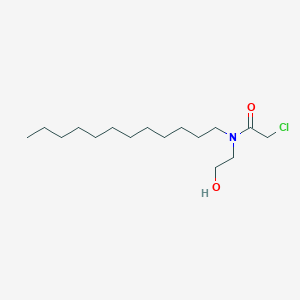
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)
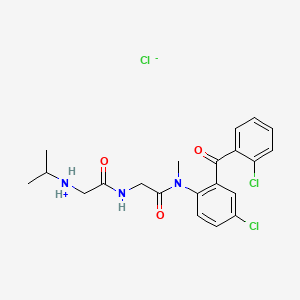

![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)

